molecular formula C24H24N4O3 B2584609 N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1251653-11-8

N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide

Cat. No.: B2584609
CAS No.: 1251653-11-8
M. Wt: 416.481
InChI Key: DMUXLMXLLQIGIF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly its inhibitory effects on tumor necrosis factor-alpha (TNF-α), which makes it a promising candidate for therapeutic applications in inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-pyrrole-3-carbonitriles, which are then subjected to cyclization reactions to form the pyrrolopyrimidine core. The final step involves the acylation of the pyrrolopyrimidine with 4-ethoxyphenyl acetic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce analogs with different substituents on the phenyl ring .

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a TNF-α inhibitor, which could be useful in treating inflammatory diseases.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The compound exerts its effects primarily by inhibiting TNF-α, a pro-inflammatory cytokine involved in various inflammatory processes. It achieves this by binding to specific molecular targets and interfering with the signaling pathways that lead to TNF-α production. This inhibition can reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-{3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl}sulfanylacetamide
  • N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl}sulfanylacetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is unique due to its specific structural features, such as the ethoxyphenyl and pyrrolopyrimidine moieties, which contribute to its potent TNF-α inhibitory activity. This makes it a valuable compound for further research and development in therapeutic applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-27-16-25-22-20(17-8-6-5-7-9-17)14-28(23(22)24(27)30)15-21(29)26-18-10-12-19(13-11-18)31-4-2/h5-14,16H,3-4,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXLMXLLQIGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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